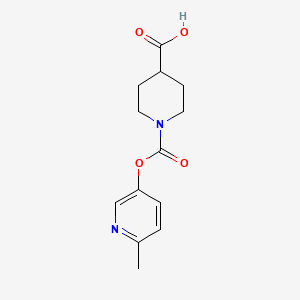
1-(6-methylpyridin-3-yl)oxycarbonylpiperidine-4-carboxylic acid
Übersicht
Beschreibung
1-(6-methylpyridin-3-yl)oxycarbonylpiperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a carboxylic acid group and a 6-methylpyridin-3-yloxycarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methylpyridin-3-yl)oxycarbonylpiperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of 6-methylpyridin-3-ol with piperidine-4-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-methylpyridin-3-yl)oxycarbonylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can result in the formation of reduced compounds with modified structures.
Wissenschaftliche Forschungsanwendungen
1-(6-methylpyridin-3-yl)oxycarbonylpiperidine-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(6-methylpyridin-3-yl)oxycarbonylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-methylpiperidine-4-carboxylic acid hydrochloride
- Pipecolinic acid
- ®-(-)-3-Piperidinecarboxylic acid
Uniqueness
1-(6-methylpyridin-3-yl)oxycarbonylpiperidine-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a 6-methylpyridin-3-yloxycarbonyl group makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H16N2O4 |
|---|---|
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
1-(6-methylpyridin-3-yl)oxycarbonylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H16N2O4/c1-9-2-3-11(8-14-9)19-13(18)15-6-4-10(5-7-15)12(16)17/h2-3,8,10H,4-7H2,1H3,(H,16,17) |
InChI-Schlüssel |
ODGJFAQGWOYXMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=C1)OC(=O)N2CCC(CC2)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Piperidineacetamide,4-(phenylmethyl)-n-[3-[(phenylmethyl)amino]phenyl]-](/img/structure/B8486237.png)
![7-(Hydroxymethyl)-4-azaspiro[2.4]heptan-5-one](/img/structure/B8486243.png)



![(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B8486263.png)




![7-Nitrobenzo[d]isothiazol-3(2H)-one](/img/structure/B8486318.png)

![3-bromo-N-cyclohexylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B8486332.png)
